![molecular formula C24H20O7 B190658 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone CAS No. 62507-01-1](/img/structure/B190658.png)
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Overview
Description
Scientific Research Applications
Cancer Research and Antineoplastic Activity
3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone: has been identified as a compound with potential antineoplastic activity . This suggests its use in cancer research, particularly in the study of its effects on neoplasm development. The compound may influence cell proliferation and DNA synthesis, which are critical factors in the initiation, promotion, and progression of cancer .
Pharmacological Properties
The pharmacological properties of this compound are of great interest due to its structural relation to quercetin, a flavonoid known for its therapeutic effects . Research into the compound’s pharmacodynamics could provide insights into its potential as a therapeutic agent, especially considering its antineoplastic activities.
Biological Activity
The biological activity of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone extends beyond its antineoplastic potential. It may also include anti-inflammatory properties, as suggested by studies on related polymethoxyflavones . Understanding its full range of biological activities could lead to diverse applications in medicinal chemistry.
Therapeutic Applications
Given its biological activities, there’s a possibility that this compound could be developed into a therapeutic agent. Its lipophilicity, due to methoxy groups, affects its biological effectiveness, which is a crucial consideration in drug design and development .
Chemical Properties and Synthesis
The chemical properties of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone , such as its melting point, boiling point, and molecular weight, are essential for its synthesis and formulation . These properties also determine its stability, solubility, and suitability for various delivery methods in pharmaceutical applications.
Safety and Regulatory Compliance
Understanding the safety profile and regulatory requirements is vital for the development of any pharmaceutical agent. This includes toxicity information, safe handling practices, and compliance with standards, which are necessary for the compound’s use in clinical settings .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEXDMDZYIHQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571766 | |
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62507-01-1 | |
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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